2-Chloromethylene-malonic acid diethyl ester synthesis and properties
2-Chloromethylene-malonic acid diethyl ester synthesis and properties
This guide details the synthesis, physicochemical properties, and applications of Diethyl (chloromethylene)malonate (CAS 28783-51-9), often referred to as 2-Chloromethylene-malonic acid diethyl ester .[1][2]
Synthesis, Properties, and Applications in Heterocyclic Chemistry
Executive Summary
Diethyl (chloromethylene)malonate is a highly reactive, electrophilic building block used extensively in organic synthesis. Structurally, it features a vinyl chloride moiety flanked by two electron-withdrawing ester groups. This "push-pull" alkene architecture makes the
Chemical Profile & Properties[1][2][3][4][5][6]
The compound exists as a colorless oil that is sensitive to moisture. It must be handled under inert atmosphere to prevent hydrolysis back to the hydroxymethylene derivative.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| IUPAC Name | Diethyl 2-(chloromethylene)propanedioate | |
| CAS Number | 28783-51-9 | |
| Molecular Formula | ||
| Molecular Weight | 206.62 g/mol | |
| Appearance | Colorless to pale yellow oil | Darkens on storage |
| Boiling Point | 64–66 °C @ 0.2 Torr | High vacuum required |
| Density | ~1.18 g/mL | Estimated |
| Solubility | DCM, Toluene, THF, Ethyl Acetate | Hydrolyzes in water |
| Stability | Moisture Sensitive | Store under |
Spectral Characteristics[5][7]
-
-NMR (
): 1.29 (t, 3H), 1.34 (t, 3H), 4.26 (q, 2H), 4.37 (q, 2H), 7.47 (s, 1H, =CH-Cl) .[3] -
IR (
): 3080 (=C-H), 1740 (C=O, ester), 1610 (C=C).
Synthesis Protocol
The most robust synthesis route involves the chlorination of diethyl (hydroxymethylene)malonate using thionyl chloride (
Reaction Scheme
The synthesis proceeds in two stages:
-
Formylation: Generation of the hydroxymethylene enol from diethyl malonate.
-
Chlorination: Conversion of the enol to the vinyl chloride.
Detailed Experimental Procedure
Step 1: Preparation of Diethyl (hydroxymethylene)malonate
-
Reagents: Diethyl malonate (1.0 eq), Ethyl formate (1.5 eq), Sodium hydride (1.1 eq), dry
or Toluene. -
Protocol:
-
Suspend NaH in dry solvent under Argon.
-
Add ethyl formate dropwise at 0°C.
-
Add diethyl malonate dropwise, maintaining temperature <10°C (exothermic).
-
Stir at room temperature for 12 hours. The sodium salt precipitates.
-
Acidify carefully with cold 2M
to pH 2. -
Extract with ether, dry over
, and concentrate. Use the crude oil (enol form) directly or distill (bp ~110°C @ 12 Torr).
-
Step 2: Chlorination to Diethyl (chloromethylene)malonate
-
Reagents: Diethyl (hydroxymethylene)malonate (1.0 eq), Thionyl chloride (
, 1.1 eq), DMF (catalytic, 5 mol%), Toluene (solvent). -
Protocol:
-
Dissolve the hydroxymethylene intermediate in dry toluene.
-
Add catalytic DMF.
-
Add
dropwise at room temperature. -
Critical Step: Heat the mixture to reflux until gas evolution (
, HCl) ceases (approx. 2–3 hours). -
Remove solvent and excess
under reduced pressure. -
Purification: Distill the residue under high vacuum (0.2 Torr). Collect the fraction boiling at 64–66°C.
-
Storage: Store immediately under inert gas at 4°C.
-
Mechanistic Insight: The catalytic DMF forms a Vilsmeier-Haack-type chloroiminium intermediate with
Reactivity & Applications
Diethyl (chloromethylene)malonate is a "chemical chameleon," acting primarily as a
Key Reaction Pathways[7][8]
-
Nucleophilic Vinylic Substitution (
V): The chloride is a facile leaving group. Nucleophiles (amines, thiols, hydrazines) attack the -carbon, followed by chloride elimination. This preserves the double bond geometry (retention or inversion depending on mechanism).-
Application: Synthesis of enaminomalonates (precursors to quinolines via Gould-Jacobs cyclization).
-
-
Cyclocondensation: Bifunctional nucleophiles (e.g., amidines, urea, hydrazines) undergo a cascade sequence:
-
Step 1: Substitution of Cl.
-
Step 2: Cyclization onto one of the ester carbonyls.
-
Product: Pyrimidines, Pyrazoles, Isoxazoles.
-
Case Study: Synthesis of -1,2,3-Triazoles
Researchers have utilized diethyl (chloromethylene)malonate to synthesize precursors for triazoles.[3] The chloro group allows for rapid substitution with sodium azide or other nitrogen nucleophiles under mild conditions where the ethoxy-analog (EMME) might require forcing conditions that degrade sensitive substrates [1].
Case Study: Pyrrole Synthesis
Reaction with vinyl aziridines or specific amine derivatives allows for ring expansion or cyclization to form substituted pyrrole-4,4-dicarboxylates.[4] The high electrophilicity of the chloromethylene group is essential for the initial capture of the nucleophile [3].
Safety & Handling (MSDS Summary)
-
Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Lachrymator. Reacts violently with water to release HCl gas.
-
PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), respirator with acid gas cartridge.
-
Spill Control: Absorb with dry sand or vermiculite. Do not use water. Neutralize with weak base (sodium bicarbonate) cautiously.
References
-
Juranic, I., Husinec, S., Savic, V., & Porter, A. E. A. (2010). Application of the MNDO method in planning the synthesis of
-1,2,3-triazoles. ResearchGate. Link -
Egri, G., Fogassy, E., Novák, L., & Poppe, L. (1997). Synthesis and Lipase-Catalyzed Asymmetric Acetylation of 3-Hydroxy-2-hydroxymethylpropanal Acetals. Tetrahedron: Asymmetry, 8(4), 547-558. Link
-
Yadav, V. K., & Sriramurthy, V. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates.... Beilstein Journal of Organic Chemistry, 7, 814–820. Link
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- 4. BJOC - Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters [beilstein-journals.org]
